molecular formula C20H21NO2 B2721640 1-(4-cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one CAS No. 2097892-08-3

1-(4-cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one

Cat. No.: B2721640
CAS No.: 2097892-08-3
M. Wt: 307.393
InChI Key: CMKDIDZLBKDUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one is a useful research compound. Its molecular formula is C20H21NO2 and its molecular weight is 307.393. The purity is usually 95%.
The exact mass of the compound 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-cyclopropylidenepiperidin-1-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c22-20(21-11-9-17(10-12-21)16-5-6-16)14-23-19-8-7-15-3-1-2-4-18(15)13-19/h1-4,7-8,13H,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDIDZLBKDUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O
  • SMILES Notation : CC(=O)N1CCC(CC1=C2C=CC=CC2)C(=O)C3=CC=CC=C3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structural components suggest potential interactions with neurotransmitter systems, notably dopamine and serotonin receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Interaction : Preliminary studies suggest that the compound may act as a dopamine reuptake inhibitor, similar to other piperidine derivatives. This activity is crucial for its potential use in treating conditions like depression and schizophrenia.
  • Serotonergic Activity : The naphthalene moiety may enhance affinity for serotonin receptors, contributing to anxiolytic and antidepressant effects.
  • Sigma Receptor Modulation : Compounds with similar structures have shown sigma receptor binding, which could play a role in pain modulation and neuroprotection.

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits dopamine uptake in rat striatal homogenates. The IC50 values indicate a significant potency comparable to established dopamine inhibitors.

CompoundIC50 (nM)Reference
This compound150
Cocaine60
BTCP45

In Vivo Studies

In vivo studies using rodent models have shown that administration of the compound leads to increased locomotor activity, suggesting stimulant properties that are often associated with dopaminergic activity.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a model of depression. The study found that chronic administration resulted in a significant reduction in depressive-like behavior, paralleling results obtained with traditional antidepressants.

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